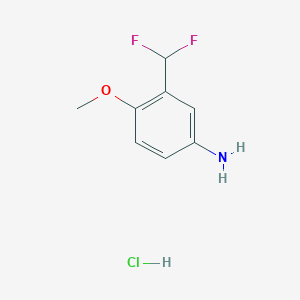
3-(Difluoromethyl)-4-methoxyaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Difluoromethyl)-4-methoxyaniline;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the metabolism of 3-chloro-4-methoxyaniline in soil suggests that similar compounds might undergo free radical mechanisms to form various products . Additionally, the synthesis of various aniline derivatives, including those with methoxy groups, indicates the versatility of aniline compounds in chemical synthesis .
Synthesis Analysis
The synthesis of related compounds involves various reagents and conditions. For example, the polymerization of 3-methoxyaniline uses sodium dichromate as an oxidant in the presence of hydrochloric acid, which could be relevant for the synthesis of similar compounds . The preparation of 4-chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins as building blocks for heteroannulated coumarins involves reactions with electron-rich aminoheterocycles . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic and computational studies on 3-methoxyaniline and 3,4-difluoroaniline provide insights into the molecular structure of aniline derivatives . The use of techniques like FT-IR, FT-Raman, NMR, and computational methods such as DFT can help in understanding the geometry, vibrational frequencies, and electronic properties of these molecules. These methods could be applied to "this compound" to determine its molecular structure.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be inferred from the reactions they undergo. For instance, 3-chloro-4-methoxyaniline is converted to various products in soil, indicating its potential for chemical transformations . Similarly, the synthesis of 3-(Substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines involves chlorination and reaction with hydroxylamine hydrochloride . These reactions highlight the chemical versatility of aniline derivatives and could be relevant for studying the reactivity of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be studied through various analytical techniques. The spectroscopic studies provide information on vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra . The thermodynamic properties and nonlinear optical properties are also of interest, as they can influence the applications of these compounds . These analyses can be extended to "this compound" to determine its properties and potential applications.
科学的研究の応用
Polymerization and Material Applications
One significant application of 3-(Difluoromethyl)-4-methoxyaniline hydrochloride and its derivatives is in the field of polymerization and materials. For instance, the aqueous polymerization of 3-methoxyaniline was explored using sodium dichromate as an oxidant in the presence of hydrochloric acid, revealing insights into the polymerization rate, viscosity, and conductivity of the resulting polymer (Sayyah, El-Salam, & Bahgat, 2002). Similarly, the electrochemical polymerization of 3-methoxyaniline was conducted under various conditions, and the polymer films obtained were characterized through different spectroscopic and analytical techniques, revealing significant data about the polymer structure and properties (Sayyah, Kamal, Abd El-Rehim, & Ibrahim, 2006).
Luminescence and Crystal Structure
The structural and luminescence properties of crystals like N-(3,5-dihalogenosalicylidene)-2-methoxyaniline were studied, highlighting their potential applications in fields requiring specific luminescence properties (Tsuchimoto et al., 2016).
Fluorination and Organic Synthesis
The compound and its related structures have been central to research in organic synthesis, especially in the introduction of fluorine atoms into organic molecules. The synthesis of (1,1-difluoroethyl)arenes, for example, is significant due to the mimicking of the steric and electronic features of a methoxy group by the difluoroethyl group, which often brings beneficial effects to target molecules (Li et al., 2018).
Chemical Analysis and Characterization
Research has also delved into the spectroscopic analysis and computational studies on derivatives of 3-methoxyaniline. Studies have examined the molecular structure, vibrational, UV, and NMR spectra of these compounds, providing a comprehensive understanding of their physical and chemical properties, which is crucial for various scientific applications (Sivaranjini et al., 2014).
Environmental and Pharmaceutical Applications
The compound's derivatives have been evaluated for environmental applications, such as the treatment of hazardous methoxyanilines in aqueous solutions, highlighting their significance in wastewater treatment and environmental remediation (Chaturvedi & Katoch, 2020). In pharmaceuticals, the CHF2 moiety, a structural element of 3-(Difluoromethyl)-4-methoxyaniline hydrochloride, is widely utilized in drug design due to its role as a hydrogen-bonding donor and lipophilic regulator, which can improve the binding selectivity and solubility of biologically active compounds (Zeng, Xu, & Ma, 2020).
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . This suggests that “3-(Difluoromethyl)-4-methoxyaniline;hydrochloride” and similar compounds may have potential for future development in pharmaceutical and agrochemical applications.
特性
IUPAC Name |
3-(difluoromethyl)-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-12-7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJWSWZDVHOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


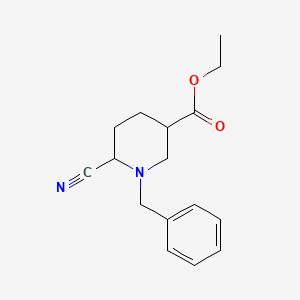

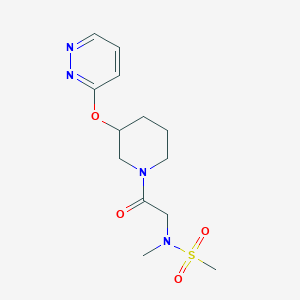

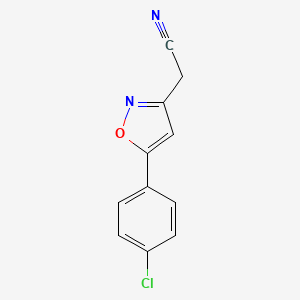
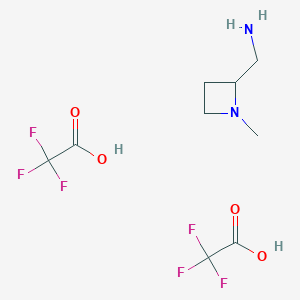
![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)


![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)